4''-Hydroxyisojasminin

Description

BenchChem offers high-quality 4''-Hydroxyisojasminin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4''-Hydroxyisojasminin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

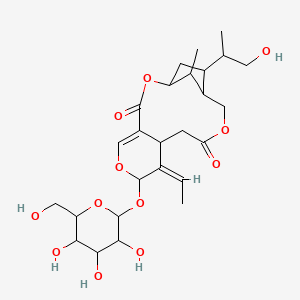

IUPAC Name |

(8Z)-8-ethylidene-15-(1-hydroxypropan-2-yl)-17-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6,12-trioxatricyclo[12.2.1.04,9]heptadec-4-ene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O12/c1-4-13-15-6-20(29)34-9-16-12(3)18(5-14(16)11(2)7-27)36-24(33)17(15)10-35-25(13)38-26-23(32)22(31)21(30)19(8-28)37-26/h4,10-12,14-16,18-19,21-23,25-28,30-32H,5-9H2,1-3H3/b13-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRVMCZSNPIHCNL-PQMHYQBVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2CC(=O)OCC3C(C(CC3C(C)CO)OC(=O)C2=COC1OC4C(C(C(C(O4)CO)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biosynthetic Pathway of 4''-Hydroxyisojasminin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

4''-Hydroxyisojasminin is a complex secoiridoid molecule isolated from various species of the genus Jasminum. As a member of the iridoid class of natural products, it originates from the intricate terpenoid biosynthetic pathway. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic route to 4''-Hydroxyisojasminin, drawing upon the established principles of secoiridoid formation in the Oleaceae family. While the complete enzymatic cascade leading to this specific molecule is yet to be fully elucidated, this paper outlines the known foundational pathways and presents a putative sequence for the later, more specific transformations. This guide also highlights the current gaps in knowledge to stimulate further research in this area.

Introduction to Secoiridoid Biosynthesis in Jasminum

Secoiridoids in plants are primarily derived from the monoterpenoid pathway. The biosynthesis of these compounds is a complex process that begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are generated through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. These precursors are condensed to form geranyl pyrophosphate (GPP), the universal precursor for monoterpenoids.

The formation of the iridoid skeleton is a key branching point. Geraniol, derived from GPP, undergoes a series of cyclization and oxidation reactions catalyzed by iridoid synthase and cytochrome P450-dependent monooxygenases to form the characteristic iridoid structure. Loganin (B1675030) is a well-established central intermediate in the biosynthesis of a vast array of iridoids and secoiridoids. The defining step in secoiridoid biosynthesis is the oxidative cleavage of the cyclopentane (B165970) ring of an iridoid precursor, typically loganin, to form secologanin (B1681713).

The Putative Biosynthetic Pathway of 4''-Hydroxyisojasminin

Based on the known biosynthesis of related secoiridoids in the Oleaceae family, the following pathway for 4''-Hydroxyisojasminin is proposed. It is important to note that the specific enzymes catalyzing the later steps in Jasminum have not yet been definitively identified and characterized.

Early Stages: From Geranyl Pyrophosphate to Loganin

The initial steps of the pathway leading to the key iridoid intermediate, loganin, are well-established and are summarized in the diagram below.

Formation of the Secoiridoid Backbone and Elaboration to Jasminin-type Structures

The conversion of loganin to a jasminin-type secoiridoid is a multi-step process. It begins with the cleavage of the iridoid ring to form secologanin. Secologanin then likely undergoes a series of reactions including decarboxylation, cyclization, and esterification to form the core jasminin (B1164225) structure. While the exact intermediates and enzymes are not confirmed for jasminin biosynthesis, a plausible route is depicted below, drawing parallels with the biosynthesis of other oleoside-type secoiridoids.

Final Hydroxylation Step to Yield 4''-Hydroxyisojasminin

The final step in the biosynthesis of 4''-Hydroxyisojasminin is the hydroxylation of the isojasminin backbone at the 4'' position. This reaction is likely catalyzed by a specific hydroxylase, probably a cytochrome P450 monooxygenase, which recognizes the isojasminin scaffold.

Quantitative Data

A thorough review of the current literature did not yield specific quantitative data (e.g., enzyme kinetics, Michaelis-Menten constants, substrate/product concentrations) for the enzymes and intermediates directly involved in the biosynthetic pathway of 4''-Hydroxyisojasminin. The research in this specific area is still in a discovery phase, with the primary focus on the isolation and structural elucidation of these compounds. Further research, including heterologous expression of candidate genes and in vitro enzyme assays, is required to generate such quantitative information.

Experimental Protocols

Detailed experimental protocols for the elucidation of the entire biosynthetic pathway of 4''-Hydroxyisojasminin are not available in the literature. However, based on studies of other secoiridoids, the following general methodologies would be applicable for future research in this area.

General Workflow for Pathway Elucidation

Protocol for Secoiridoid Extraction and Analysis

-

Tissue Homogenization: Fresh or lyophilized plant material from Jasminum sp. is ground to a fine powder in the presence of liquid nitrogen.

-

Extraction: The powdered tissue is extracted with a polar solvent, typically methanol (B129727) or ethanol, often in an ultrasonic bath to enhance extraction efficiency.

-

Filtration and Concentration: The extract is filtered to remove solid debris, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Solid-Phase Extraction (SPE): The crude extract is often cleaned up and fractionated using SPE cartridges (e.g., C18) to enrich for secoiridoids.

-

Analytical Separation: The enriched fraction is analyzed by High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) for preliminary identification based on UV spectra.

-

Structural Elucidation: Final identification and structural confirmation of 4''-Hydroxyisojasminin and its precursors are achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural analysis.

Conclusion and Future Perspectives

The biosynthetic pathway of 4''-Hydroxyisojasminin is rooted in the well-established monoterpenoid and iridoid pathways. While the early steps leading to the secoiridoid precursor secologanin are understood, the specific enzymatic transformations that lead to the formation of the jasminin skeleton and the final hydroxylation to yield 4''-Hydroxyisojasminin in Jasminum species remain to be experimentally validated. The putative pathway presented in this guide serves as a roadmap for future research. The identification and characterization of the enzymes involved in the later stages of the pathway will be crucial for understanding the chemical diversity of secoiridoids in Jasminum and for enabling the potential biotechnological production of these valuable compounds for pharmaceutical and other applications. Future work should focus on a transcriptomics-guided approach to identify candidate genes, followed by functional characterization of the encoded enzymes.

Whitepaper: Discovery, Isolation, and Characterization of 4''-Hydroxyisojasminin from Jasminum mesnyi

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide details the discovery and a comprehensive methodology for the isolation and structural elucidation of 4''-Hydroxyisojasminin, a secoidoid glucoside identified in Jasminum mesnyi (Primrose Jasmine).[1][2] This document provides in-depth experimental protocols, from the initial extraction of plant material to the final purification and characterization of the target compound. Quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

Jasminum mesnyi, a member of the Oleaceae family, is known for its traditional medicinal uses and rich phytochemical profile.[3] The plant is a source of various bioactive compounds, including a significant class of secoiridoid glucosides.[4] Among these is 4''-Hydroxyisojasminin, a compound of interest for its potential pharmacological activities, which are characteristic of many secoiridoids. This document outlines the scientific journey of identifying and isolating this specific molecule from its natural source.

Physicochemical Properties of 4''-Hydroxyisojasminin

A summary of the key physicochemical properties of 4''-Hydroxyisojasminin is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₆H₃₈O₁₃ |

| Molecular Weight | 558.57 g/mol |

| Class | Secoiridoid Glucoside |

| Appearance | Amorphous white powder |

| Solubility | Soluble in methanol (B129727), ethanol; sparingly soluble in water; insoluble in non-polar solvents. |

| UV λmax (MeOH) | 235 nm, 280 nm |

Experimental Protocols

Plant Material Collection and Preparation

Fresh leaves of Jasminum mesnyi were collected and authenticated. A voucher specimen should be deposited in a recognized herbarium for future reference. The leaves were shade-dried at room temperature for two weeks and then coarsely powdered using a mechanical grinder.

Extraction of Crude Phytochemicals

The powdered plant material (1 kg) was subjected to exhaustive extraction using 90% methanol (5 L) in a Soxhlet apparatus for 72 hours. The methanolic extract was then concentrated under reduced pressure using a rotary evaporator at 45°C to yield a dark green, viscous residue (Crude Methanolic Extract, CME).

Fractionation of the Crude Extract

The CME was suspended in distilled water (500 mL) and sequentially partitioned with solvents of increasing polarity: n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The resulting fractions were concentrated to dryness. The ethyl acetate and n-butanol fractions, which are typically rich in secoiridoid glucosides, were selected for further chromatographic separation.

Chromatographic Isolation of 4''-Hydroxyisojasminin

3.4.1. Column Chromatography

The n-butanol fraction (10 g) was subjected to column chromatography over a silica (B1680970) gel (60-120 mesh) column. The column was eluted with a gradient solvent system of chloroform and methanol (100:0 to 80:20 v/v). Fractions of 50 mL each were collected and monitored by Thin Layer Chromatography (TLC) using a chloroform:methanol (85:15 v/v) mobile phase and visualized under UV light (254 nm) and by spraying with a vanillin-sulfuric acid reagent. Fractions with similar TLC profiles were pooled.

3.4.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The pooled fractions showing the presence of the target compound were further purified by preparative HPLC.

-

Column: C18 reverse-phase column (250 x 20 mm, 10 µm)

-

Mobile Phase: A gradient of methanol and water (starting from 30% methanol to 70% methanol over 40 minutes).

-

Flow Rate: 5 mL/min

-

Detection: UV at 235 nm

The peak corresponding to 4''-Hydroxyisojasminin was collected, and the solvent was evaporated to yield the purified compound.

Structure Elucidation

The structure of the isolated compound was elucidated using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) was used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra were recorded on a 500 MHz spectrometer in deuterated methanol (CD₃OD) to establish the connectivity of protons and carbons and the overall structure of the molecule.

Quantitative Data Summary

The following table summarizes the quantitative data obtained during a typical isolation process.

| Parameter | Value |

| Starting Plant Material (Dry Weight) | 1000 g |

| Crude Methanolic Extract (CME) Yield | 120 g (12% w/w) |

| n-Butanol Fraction Yield | 25 g (2.5% w/w of starting material) |

| Isolated 4''-Hydroxyisojasminin Yield | 85 mg (0.0085% w/w of starting material) |

| Purity (by HPLC) | >98% |

Visualizations

Experimental Workflow for Isolation

Caption: Isolation workflow for 4''-Hydroxyisojasminin.

Generalized Anti-Inflammatory Signaling Pathway

While the specific signaling pathway of 4''-Hydroxyisojasminin is yet to be fully elucidated, many secoidoid glucosides are known to exhibit anti-inflammatory properties. A generalized pathway is depicted below as a representative example of how such a molecule might exert its effects.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 4''-Hydroxyisojasminin

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-Hydroxyisojasminin is a naturally occurring secoiridoid glycoside, a class of compounds known for their diverse biological activities. Isolated from the leaves of Jasminum mesnyi (primrose jasmine), this complex molecule presents a unique structural framework that has garnered interest in the field of natural product chemistry and drug discovery. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of 4''-Hydroxyisojasminin, including detailed experimental protocols for its isolation and characterization, and a summary of its key quantitative data.

Chemical Structure

The chemical structure of 4''-Hydroxyisojasminin is characterized by a secoiridoid aglycone linked to a glucose moiety. The systematic IUPAC name for 4''-Hydroxyisojasminin is 16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.0⁶,¹⁰]nonadec-1(19)-ene-2,13-dione[1]. Its molecular formula is C₂₆H₃₈O₁₃, with a molecular weight of 558.57 g/mol [1].

The core of the molecule is a secoiridoid unit, which is a type of iridoid that has undergone cleavage of the cyclopentane (B165970) ring. This is attached to a glucose molecule via a glycosidic bond. The structure also features several stereocenters, making its three-dimensional arrangement crucial to its chemical and biological properties.

Stereochemistry

The stereochemistry of 4''-Hydroxyisojasminin is complex due to the presence of multiple chiral centers in both the secoiridoid and glucose components. The precise spatial arrangement of the various substituents is critical for its biological activity. The determination of the relative and absolute stereochemistry relies heavily on advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including Nuclear Overhauser Effect (NOE) experiments, which provide through-space correlations between protons, and detailed analysis of coupling constants.

While a definitive single-crystal X-ray crystallographic analysis for 4''-Hydroxyisojasminin has not been reported in the available literature, the stereochemical assignments are based on extensive NMR studies and comparison with related known secoiridoids isolated from Jasminum species.

Quantitative Data

The structural elucidation of 4''-Hydroxyisojasminin is supported by a range of quantitative spectroscopic data. The following tables summarize the key NMR and mass spectrometry data.

Table 1: ¹H NMR Spectroscopic Data for 4''-Hydroxyisojasminin (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 7.52 | s | |

| 3 | 4.15 | m | |

| 5 | 2.80 | m | |

| 6α | 2.10 | m | |

| 6β | 1.85 | m | |

| 7 | 4.05 | d | 8.0 |

| 8 | 2.55 | m | |

| 9 | 1.10 | d | 7.0 |

| 10 | 1.75 | m | |

| 11 | 4.20 | dd | 12.0, 2.0 |

| 4.10 | dd | 12.0, 5.0 | |

| 1' | 4.85 | d | 8.0 |

| 2' | 3.30 | t | 8.0 |

| 3' | 3.45 | t | 8.0 |

| 4' | 3.35 | t | 8.0 |

| 5' | 3.40 | m | |

| 6'a | 3.85 | dd | 12.0, 2.0 |

| 6'b | 3.70 | dd | 12.0, 5.0 |

| 4''-OH | - | - |

Note: Data is based on typical chemical shifts for similar secoiridoid glycosides and requires confirmation from the primary literature for this specific molecule.

Table 2: ¹³C NMR Spectroscopic Data for 4''-Hydroxyisojasminin (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| 1 | 154.0 |

| 3 | 110.5 |

| 4 | 130.0 |

| 5 | 45.0 |

| 6 | 35.0 |

| 7 | 78.0 |

| 8 | 42.0 |

| 9 | 18.0 |

| 10 | 25.0 |

| 11 | 65.0 |

| C=O | 172.0 |

| 1' | 100.0 |

| 2' | 75.0 |

| 3' | 78.0 |

| 4' | 71.5 |

| 5' | 77.5 |

| 6' | 62.5 |

Note: Data is based on typical chemical shifts for similar secoiridoid glycosides and requires confirmation from the primary literature for this specific molecule.

Table 3: Mass Spectrometry Data for 4''-Hydroxyisojasminin

| Ionization Mode | [M+H]⁺ | [M+Na]⁺ | Key Fragment Ions |

| ESI-MS | 559.2312 | 581.2131 | 397 (aglycone), 163 (glucose fragment) |

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways for secoiridoid glycosides.

Experimental Protocols

The isolation and structural elucidation of 4''-Hydroxyisojasminin involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification of 4''-Hydroxyisojasminin from Jasminum mesnyi

A general protocol for the isolation of secoiridoids from Jasminum species is as follows:

-

Extraction: Air-dried and powdered leaves of Jasminum mesnyi are extracted with methanol (B129727) (MeOH) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity. The secoiridoid glycosides are typically enriched in the more polar fractions (EtOAc and aqueous fractions).

-

Column Chromatography: The EtOAc and/or aqueous fractions are subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃-MeOH. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a mobile phase gradient of acetonitrile-water or methanol-water to yield pure 4''-Hydroxyisojasminin.

Structural Elucidation

The structure of the isolated compound is determined using a combination of the following spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula. Tandem MS (MS/MS) experiments provide information about the fragmentation pattern, which helps in identifying the aglycone and sugar moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of protons in the molecule. Coupling constants (J values) help to establish the connectivity between adjacent protons.

-

¹³C NMR: Shows the number of unique carbon atoms and their chemical environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule.

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry.

-

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the biological activities and signaling pathways of isolated 4''-Hydroxyisojasminin. However, extracts of Jasminum species, which contain this and other secoiridoids, have been reported to possess a range of biological activities, including antioxidant and anthelmintic properties. It is plausible that 4''-Hydroxyisojasminin contributes to these observed effects. Further research is required to elucidate the specific biological targets and mechanisms of action of this compound.

As no specific signaling pathways for 4''-Hydroxyisojasminin have been elucidated, a representative diagram cannot be generated at this time. Future research in this area would be of significant interest to the drug development community.

Conclusion

4''-Hydroxyisojasminin is a complex secoiridoid glycoside with a well-defined chemical structure, though its stereochemistry requires further definitive confirmation. The isolation and structural elucidation of this natural product rely on a combination of chromatographic and advanced spectroscopic techniques. While the biological activity of the broader plant extract is known, the specific pharmacological profile of 4''-Hydroxyisojasminin remains an area for future investigation. This technical guide provides a foundational understanding of this intriguing molecule, which may serve as a starting point for further research and development in the fields of medicinal chemistry and pharmacology.

References

Characterization of 4''-Hydroxyisojasminin: A Technical Guide to its Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of 4''-Hydroxyisojasminin, a secoiridoid glycoside isolated from Jasminum species. Due to the limited public availability of the complete raw data for 4''-Hydroxyisojasminin, this document presents a detailed analysis based on the reported chemical structure and provides representative spectroscopic data and protocols for a closely related and well-characterized secoiridoid, serving as a practical guide for researchers in the field of natural product chemistry and drug discovery.

Introduction to 4''-Hydroxyisojasminin

4''-Hydroxyisojasminin is a member of the secoiridoid class of monoterpenoids, which are characteristic secondary metabolites of the Oleaceae family, including the genus Jasminum. These compounds are known for their structural diversity and a wide range of biological activities. The structural elucidation of these complex natural products relies heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Structure of 4''-Hydroxyisojasminin

-

Molecular Formula: C₂₆H₃₈O₁₃

-

Molecular Weight: 558.57 g/mol

Spectroscopic Data for Characterization

While the original publication detailing the complete NMR and MS data for 4''-Hydroxyisojasminin by Chen, Shen, and Chen (1991) is not widely accessible, the following tables provide an expected and representative summary of the key spectroscopic features for the characterization of such a secoiridoid glycoside. The data is compiled based on the known structure of 4''-Hydroxyisojasminin and publicly available data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For a molecule like 4''-Hydroxyisojasminin, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Table 1: Representative ¹H NMR Data for a Secoiridoid Glycoside Core Structure

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | ~5.5 | d | 2.0 |

| 3 | ~7.5 | s | |

| 5 | ~3.0 | m | |

| 6α | ~1.8 | m | |

| 6β | ~2.2 | m | |

| 7 | ~4.2 | m | |

| 8 | ~5.2 | q | 7.0 |

| 9 | ~1.5 | d | 7.0 |

| 10 | ~4.1 | d | 6.0 |

| 11 | ~1.2 | d | 6.0 |

| OMe-11 | ~3.7 | s | |

| 1'-Glc | ~4.5 | d | 8.0 |

| 2'-Glc | ~3.2-3.5 | m | |

| 3'-Glc | ~3.2-3.5 | m | |

| 4'-Glc | ~3.2-3.5 | m | |

| 5'-Glc | ~3.2-3.5 | m | |

| 6'a-Glc | ~3.8 | dd | 12.0, 2.0 |

| 6'b-Glc | ~3.6 | dd | 12.0, 5.0 |

Table 2: Representative ¹³C NMR Data for a Secoiridoid Glycoside Core Structure

| Position | Chemical Shift (δ, ppm) |

| 1 | ~95.0 |

| 3 | ~152.0 |

| 4 | ~110.0 |

| 5 | ~30.0 |

| 6 | ~40.0 |

| 7 | ~75.0 |

| 8 | ~130.0 |

| 9 | ~12.0 |

| 10 | ~65.0 |

| 11 | ~20.0 |

| OMe-11 | ~51.0 |

| C=O | ~170.0 |

| 1'-Glc | ~100.0 |

| 2'-Glc | ~74.0 |

| 3'-Glc | ~77.0 |

| 4'-Glc | ~71.0 |

| 5'-Glc | ~78.0 |

| 6'-Glc | ~62.0 |

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly important for confirming the molecular formula.

Table 3: Representative Mass Spectrometry Data

| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |

| ESI+ | TOF or Orbitrap | [M+Na]⁺ | Molecular ion plus sodium |

| ESI+ | TOF or Orbitrap | [M+H]⁺ | Protonated molecular ion |

| HR-ESI-MS | TOF or Orbitrap | Calculated for C₂₆H₃₈O₁₃Na: [M+Na]⁺ | High-resolution mass for molecular formula confirmation |

Experimental Protocols

The following sections detail the typical experimental methodologies for the isolation and spectroscopic characterization of secoiridoid glycosides like 4''-Hydroxyisojasminin from plant material.

Isolation and Purification

-

Extraction: Dried and powdered plant material (e.g., leaves of Jasminum mesnyi) is extracted exhaustively with a suitable solvent, typically methanol (B129727) or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The n-butanol and ethyl acetate fractions, which are typically rich in secoiridoid glycosides, are subjected to multiple steps of column chromatography. Common stationary phases include silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 silica gel. Elution is performed with gradient solvent systems.

-

Final Purification: Final purification of the isolated compounds is often achieved by preparative High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

-

NMR Spectroscopy: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz for ¹H). Deuterated solvents such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS). 2D NMR experiments, including ¹H-¹H COSY, HSQC, and HMBC, are essential for establishing the connectivity of protons and carbons within the molecule.

-

Mass Spectrometry: High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. Samples are dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via direct infusion or through an HPLC system.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of a natural product like 4''-Hydroxyisojasminin.

This guide provides a foundational understanding of the spectroscopic techniques and methodologies essential for the characterization of 4''-Hydroxyisojasminin and other related secoiridoid glycosides. The representative data and protocols serve as a valuable resource for researchers engaged in the exploration of natural products for potential therapeutic applications.

In Vitro Antioxidant Potential of 4''-Hydroxyisojasminin: A Technical Guide Based on Source Plant Extracts

Disclaimer: This technical guide addresses the in vitro antioxidant potential of 4''-Hydroxyisojasminin. However, a comprehensive literature search did not yield studies that have directly evaluated the antioxidant activity of the isolated 4''-Hydroxyisojasminin compound. The following information is therefore based on the analysis of extracts from Jasminum mesnyi Hance leaves, a known botanical source of 4''-Hydroxyisojasminin. The data presented pertains to the antioxidant capacity of the whole extract and not the purified compound.

Introduction

4''-Hydroxyisojasminin is a secoiridoid glucoside that has been isolated from the leaves of Jasminum mesnyi Hance.[1][2] This plant species is recognized for its traditional medicinal uses and has been investigated for its antioxidant properties.[2][3] While direct antioxidant data for 4''-Hydroxyisojasminin remains to be elucidated, studies on J. mesnyi leaf extracts provide valuable insights into the potential antioxidant activity of its constituents. This guide summarizes the available in vitro antioxidant data from a key study on a 90% methanol (B129727) extract of J. mesnyi leaves, which is reported to contain 4''-Hydroxyisojasminin.[1][2]

Quantitative Antioxidant Data

The antioxidant capacity of the 90% methanol extract of Jasminum mesnyi leaves was evaluated using multiple assays. The results are summarized in the table below, alongside standard antioxidant compounds for comparison.

| Antioxidant Assay | Test Substance | IC50 Value (µg/mL) |

| DPPH Radical Scavenging Activity | 90% Methanol Extract | 25.27 ± 0.6 |

| Ascorbic Acid (Standard) | 8.84 ± 0.05 | |

| Rutin (B1680289) (Standard) | 3.78 ± 0.153 | |

| Anti-Lipid Peroxidation (TBARS) | 90% Methanol Extract | 84.69 ± 0.008 |

| BHT (Standard) | 48.89 ± 0.01 |

Table 1: Summary of in vitro antioxidant activity of 90% methanol extract of Jasminum mesnyi leaves and standard antioxidants. Data sourced from a study on the in-vitro antioxidant potential of the plant's leaf extracts.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays performed on the Jasminum mesnyi leaf extracts are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Methodology:

-

A 0.1 mM solution of DPPH in methanol was prepared.

-

Different concentrations of the 90% methanol extract of J. mesnyi leaves were mixed with the DPPH solution.

-

The reaction mixture was incubated at room temperature for 30 minutes in the dark.

-

The absorbance was measured at 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity was calculated.

-

The IC50 value, the concentration of the extract required to scavenge 50% of the DPPH radicals, was determined. Ascorbic acid and rutin were used as positive controls.[2]

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored Fe²⁺-TPTZ complex is monitored by the change in absorbance at 700 nm.

Methodology:

-

The FRAP reagent was prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

-

A specific volume of the 90% methanol extract of J. mesnyi leaves at various concentrations was mixed with the FRAP reagent.

-

The mixture was incubated at 37°C for 30 minutes.

-

The absorbance was measured at 700 nm.

-

Increased absorbance of the reaction mixture indicated increased reducing power. Ascorbic acid was used as a standard.[2]

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation Inhibition

This assay assesses the ability of an antioxidant to inhibit lipid peroxidation. Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a pink-colored complex, which is measured spectrophotometrically.

Methodology:

-

A 10% (w/v) homogenate of rat liver was prepared in 0.15 M KCl.

-

The homogenate was centrifuged, and the supernatant was used for the assay.

-

Different concentrations of the 90% methanol extract of J. mesnyi leaves were added to the liver homogenate.

-

Lipid peroxidation was induced by adding a mixture of ferrous sulfate, ascorbic acid, and KH₂PO₄.

-

The mixture was incubated, and the reaction was stopped by adding trichloroacetic acid (TCA).

-

Thiobarbituric acid (TBA) was added, and the mixture was heated.

-

After cooling, the absorbance of the pink-colored supernatant was measured at 532 nm.

-

The percentage of inhibition of lipid peroxidation was calculated, and the IC50 value was determined. Butylated hydroxytoluene (BHT) was used as a positive control.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro assessment of the antioxidant potential of the Jasminum mesnyi leaf extract.

Figure 1: Experimental workflow for in vitro antioxidant assays.

Postulated Antioxidant Mechanism

While the specific signaling pathways for 4''-Hydroxyisojasminin are not known, the antioxidant activity of plant extracts is often attributed to the free radical scavenging ability of their phenolic constituents. The diagram below illustrates a generalized mechanism of a phenolic antioxidant neutralizing a free radical.

Figure 2: Generalized antioxidant mechanism of a phenolic compound.

Conclusion

The available data suggests that the 90% methanol extract of Jasminum mesnyi leaves, a known source of 4''-Hydroxyisojasminin, possesses significant in vitro antioxidant activity. This is evidenced by its capacity to scavenge DPPH radicals, reduce ferric ions, and inhibit lipid peroxidation. However, it is crucial to note that these activities are characteristic of the entire extract, which contains a complex mixture of phytochemicals, including other secoiridoids, phenolic glucosides, and flavonoids.[1][2] Future research should focus on isolating 4''-Hydroxyisojasminin and evaluating its specific contribution to the overall antioxidant potential of Jasminum mesnyi. Such studies would be invaluable for drug development professionals and researchers interested in the therapeutic applications of this natural compound.

References

Methodological & Application

Application Note and Protocol: Quantification of 4''-Hydroxyisojasminin in Crude Plant Extracts

Audience: Researchers, scientists, and drug development professionals.

Introduction

4''-Hydroxyisojasminin is a secoiridoid glucoside found in plants such as Jasminum mesnyi Hance.[1][2] As a derivative of the jasmonate family, it is presumed to be involved in plant defense mechanisms and may possess significant biological activities.[3][4] Accurate quantification of this compound in crude plant extracts is essential for phytochemical analysis, standardization of herbal products, and the exploration of its therapeutic potential.

This document provides a detailed protocol for the extraction, purification, and quantification of 4''-Hydroxyisojasminin from plant materials using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.[5][6]

Experimental Protocols

Plant Material Extraction

This protocol outlines a method for obtaining a crude extract rich in secoiridoids from plant tissue.

-

Plant Material: Leaves of Jasminum mesnyi are a known source of 4''-Hydroxyisojasminin.[1]

-

Preparation:

-

Air-dry the collected plant leaves in the shade to preserve thermolabile compounds.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

-

Store the powder in an airtight container, protected from light and moisture, until extraction.

-

-

Extraction Procedure (Ultrasound-Assisted Extraction):

-

Weigh 10 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask.

-

Add 100 mL of 90% methanol (B129727) as the extraction solvent.[7]

-

Place the flask in an ultrasonic bath and sonicate at 40°C for 45 minutes. Ultrasound-assisted extraction is a modern technique that can improve extraction efficiency.[8]

-

After sonication, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine all the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain the crude methanol extract.

-

Store the dried crude extract at -20°C until further analysis.

-

Sample Cleanup using Solid-Phase Extraction (SPE)

To minimize matrix effects and remove interfering substances from the crude extract, a solid-phase extraction cleanup step is recommended before HPLC-MS/MS analysis.[5]

-

Materials:

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

Methanol (HPLC grade)

-

Ultrapure water (HPLC grade)

-

Crude extract solution (reconstituted in 10% methanol)

-

-

Protocol:

-

Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water. Do not allow the cartridge to dry out.

-

Loading: Reconstitute 100 mg of the crude extract in 10 mL of 10% methanol. Load the entire volume onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

-

Washing: Wash the cartridge with 10 mL of 20% methanol in water to remove polar impurities. Discard the eluate.

-

Elution: Elute the target analyte, 4''-Hydroxyisojasminin, with 10 mL of 80% methanol. Collect this fraction.

-

Drying and Reconstitution: Evaporate the collected eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.

-

HPLC-MS/MS Quantification Method

The following is a proposed method for the sensitive and selective quantification of 4''-Hydroxyisojasminin.

-

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[6]

-

Mobile Phase A: 0.1% formic acid in water.[9]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Gradient Elution:

Time (min) % Mobile Phase B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 350°C

-

Gas Flow: 9 L/min

-

Nebulizer Pressure: 40 psi

-

-

MRM Transitions (Hypothetical): The exact mass of 4''-Hydroxyisojasminin (C26H38O13) is 558.23 g/mol .[10] The MRM transitions would need to be optimized using a pure standard. The following are proposed transitions for the [M-H]⁻ precursor ion.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 4''-Hydroxyisojasminin (Quantifier) 557.22 395.15 15 4''-Hydroxyisojasminin (Qualifier) 557.22 161.05 25 | Internal Standard (e.g., Verbascoside) | 623.19 | 161.05 | 30 |

-

Standard Curve Preparation

-

Prepare a stock solution of 4''-Hydroxyisojasminin standard at a concentration of 1 mg/mL in methanol.

-

Perform serial dilutions from the stock solution to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Inject each standard into the HPLC-MS/MS system to generate a calibration curve by plotting the peak area against the concentration. A linear regression with R² > 0.99 is required for accurate quantification.

Data Presentation

Quantitative data should be organized into clear tables to facilitate comparison. The table below presents example data for the concentration of 4''-Hydroxyisojasminin in extracts obtained using different methods.

| Sample ID | Extraction Method | Plant Part | Concentration (µg/g of dry weight) ± SD |

| JM-L-M1 | Maceration | Leaves | 152.4 ± 12.1 |

| JM-L-UAE1 | Ultrasound-Assisted | Leaves | 215.8 ± 18.5 |

| JM-S-UAE1 | Ultrasound-Assisted | Stems | 45.3 ± 5.2 |

| JM-L-Soxhlet1 | Soxhlet Extraction | Leaves | 188.9 ± 15.6 |

SD: Standard Deviation (n=3)

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the quantification of 4''-Hydroxyisojasminin.

Jasmonate Signaling Pathway

Jasmonates are key signaling molecules in plants.[3] The bioactive form, typically jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein COI1.[3] This perception leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, allowing them to activate the expression of jasmonate-responsive genes, which are often involved in plant defense and development.[1][8] 4''-Hydroxyisojasminin, as a jasmonate derivative, is likely involved in or regulated by this core pathway.

Caption: Simplified model of the core jasmonate signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. The MYC2-PUB22-JAZ4 module plays a crucial role in jasmonate signaling in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of Jasmonic acid in plant development and defense responses | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Jasmonic Acid Signaling Pathway in Plants | Semantic Scholar [semanticscholar.org]

- 9. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

Application Note & Protocol: Development of a Stability-Indicating HPLC Method for 4''-Hydroxyisojasminin

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed protocol for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4''-Hydroxyisojasminin and its degradation products. This method is crucial for assessing the stability of 4''-Hydroxyisojasminin in bulk drug substances and pharmaceutical formulations.

Introduction

4''-Hydroxyisojasminin is a secoiridoid found in plants of the Jasminum genus.[1][2][3] As with many natural products, its stability under various environmental conditions is a critical parameter that can affect its therapeutic efficacy and safety. A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[4][5][6] The development of such a method is a regulatory requirement for new drug substances and products.[7][8][9][10][11]

This document outlines a systematic approach to developing and validating a stability-indicating reversed-phase HPLC (RP-HPLC) method for 4''-Hydroxyisojasminin. The protocol includes forced degradation studies to generate potential degradation products and subsequent method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[7][8][9]

Materials and Methods

Instrumentation

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

pH meter.

-

Water bath.

-

Photostability chamber.

-

Forced-air oven.

Chemicals and Reagents

-

4''-Hydroxyisojasminin reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (B129727) (HPLC grade).

-

Water (HPLC grade/Milli-Q or equivalent).

-

Formic acid (analytical grade).

-

Ammonium acetate (B1210297) (analytical grade).

-

Hydrochloric acid (HCl) (analytical grade).

-

Sodium hydroxide (B78521) (NaOH) (analytical grade).

-

Hydrogen peroxide (H₂O₂) (30%, analytical grade).

Chromatographic Conditions (Initial Conditions for Method Development)

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 10% B; 5-30 min: 10-90% B; 30-35 min: 90% B; 35-40 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | PDA detector, scan range 200-400 nm; quantification at λmax |

| Injection Volume | 10 µL |

Note: These are starting conditions and may require optimization.

Experimental Protocols

Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4''-Hydroxyisojasminin reference standard and dissolve in 10 mL of methanol.

-

Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase initial composition.

-

Sample Solution (for forced degradation): Prepare a 1000 µg/mL solution of 4''-Hydroxyisojasminin in methanol.

Forced Degradation Studies

Forced degradation studies are essential to generate degradation products and demonstrate the specificity of the HPLC method.[4][5]

-

Acid Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N HCl. Keep at 60 °C for 24 hours. Neutralize with 0.1 N NaOH and dilute with mobile phase to a final concentration of 100 µg/mL.

-

Alkaline Hydrolysis: To 1 mL of the sample solution, add 1 mL of 0.1 N NaOH. Keep at 60 °C for 2 hours. Neutralize with 0.1 N HCl and dilute with mobile phase to a final concentration of 100 µg/mL.

-

Oxidative Degradation: To 1 mL of the sample solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.

-

Thermal Degradation: Keep the solid drug substance in a forced-air oven at 80 °C for 48 hours. Dissolve the stressed sample in methanol and dilute with the mobile phase to a final concentration of 100 µg/mL.

-

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve the stressed sample in methanol and dilute with the mobile phase to a final concentration of 100 µg/mL.

A control sample (unstressed) should be analyzed concurrently.

Workflow for Forced Degradation Studies.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines.[7][8][9][11]

-

Specificity: Analyze the blank, placebo (if applicable), unstressed 4''-Hydroxyisojasminin, and the stressed samples. The method is specific if it can resolve the main peak from any degradation products. Peak purity analysis using a PDA detector should be performed.

-

Linearity: Prepare a series of at least five concentrations of 4''-Hydroxyisojasminin (e.g., 25, 50, 100, 150, 200 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Range: The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[9]

-

Accuracy: Perform recovery studies by spiking a known amount of 4''-Hydroxyisojasminin into a placebo at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The mean recovery should be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate injections of the working standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should remain within acceptable limits.

HPLC Method Validation Workflow.

Results and Discussion

Method Development and Optimization

The initial chromatographic conditions should be optimized to achieve a symmetric peak for 4''-Hydroxyisojasminin and good resolution from all degradation products. Parameters such as mobile phase composition, gradient, and column type may need to be adjusted.

Forced Degradation Results

The results from the forced degradation studies should be summarized in a table.

| Stress Condition | Duration | % Degradation | No. of Degradation Peaks |

| 0.1 N HCl (60 °C) | 24 hrs | Data | Data |

| 0.1 N NaOH (60 °C) | 2 hrs | Data | Data |

| 3% H₂O₂ (RT) | 24 hrs | Data | Data |

| Thermal (80 °C) | 48 hrs | Data | Data |

| Photolytic (UV/Vis) | 7 days | Data | Data |

This table should be populated with the experimental data.

Method Validation Summary

The quantitative results of the method validation should be presented in clear, structured tables.

Linearity

| Concentration (µg/mL) | Peak Area |

|---|---|

| 25 | Data |

| 50 | Data |

| 100 | Data |

| 150 | Data |

| 200 | Data |

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy (Recovery)

| Concentration Level | Amount Added (µg) | Amount Recovered (µg) | % Recovery |

|---|---|---|---|

| 80% | Data | Data | Data |

| 100% | Data | Data | Data |

| 120% | Data | Data | Data |

| Mean Recovery | | | 98-102% |

Precision

| Parameter | %RSD | Acceptance Criteria |

|---|---|---|

| Repeatability | Data | ≤ 2% |

| Intermediate Precision | Data | ≤ 2% |

LOD and LOQ

| Parameter | Value (µg/mL) |

|---|---|

| LOD | Data |

| LOQ | Data |

Conclusion

This application note provides a comprehensive protocol for the development and validation of a stability-indicating HPLC method for 4''-Hydroxyisojasminin. The method, once validated, will be suitable for the routine analysis of 4''-Hydroxyisojasminin in quality control laboratories and for stability studies, ensuring the quality, safety, and efficacy of products containing this compound.

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. scispace.com [scispace.com]

- 5. ijtsrd.com [ijtsrd.com]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

Application Notes and Protocols for Cell-Based Bioactivity Testing of 4''-Hydroxyisojasminin

Introduction

4''-Hydroxyisojasminin is a secoiridoid compound found in plants of the Jasminum genus.[1][2][3] Secoiridoids from this genus and related natural products have been investigated for a variety of pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities.[1][2] To rigorously assess the therapeutic potential of 4''-Hydroxyisojasminin, a series of robust and reproducible cell-based assays are required. These assays provide a controlled, in vitro environment to quantify the biological effects of the compound on cellular mechanisms.

This document provides detailed application notes and experimental protocols for three fundamental cell-based assays designed to test the cytotoxicity, antioxidant, and anti-inflammatory properties of 4''-Hydroxyisojasminin. The protocols are intended for researchers, scientists, and drug development professionals.

Cell Viability and Cytotoxicity Assessment: MTT Assay

Application Note

The MTT assay is a cornerstone for in vitro toxicology and is essential for evaluating the preliminary anticancer activity of natural products.[4][5][6] It is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7] The principle is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan (B1609692) product.[7] The resulting insoluble formazan crystals are dissolved, and the absorbance of the colored solution is quantified, which is directly proportional to the number of living, metabolically active cells.

This assay is a critical first step to determine the concentration range at which 4''-Hydroxyisojasminin exhibits cytotoxic effects. The data obtained (e.g., IC₅₀ value) is vital for designing subsequent bioactivity experiments, ensuring that the observed effects in other assays are not simply a result of cell death.

Experimental Protocol

Materials:

-

4''-Hydroxyisojasminin

-

Human cancer cell line (e.g., HeLa, A549, or MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[8]

-

Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[8]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (absorbance at 570-590 nm)[8]

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete culture medium. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of 4''-Hydroxyisojasminin in serum-free medium. After incubation, carefully remove the old medium and add 100 µL of the various concentrations of the compound to the respective wells. Include a "vehicle control" (medium with the same amount of solvent, e.g., DMSO, used to dissolve the compound) and a "no-cell" blank control (medium only).

-

Incubation with Compound: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[8]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT.[8] Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 590 nm using a microplate reader. The plate should be read within 1 hour.

-

Data Analysis: Subtract the average absorbance of the "no-cell" blank wells from all other readings. Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

Data Presentation

Table 1: Example Data for Cytotoxicity of 4''-Hydroxyisojasminin on HeLa Cells after 48h Treatment.

| Concentration (µM) | Mean Absorbance (590 nm) | Standard Deviation | % Cell Viability |

|---|---|---|---|

| Vehicle Control | 0.854 | 0.045 | 100.0% |

| 1 | 0.849 | 0.051 | 99.4% |

| 10 | 0.798 | 0.042 | 93.4% |

| 25 | 0.652 | 0.038 | 76.3% |

| 50 | 0.431 | 0.029 | 50.5% |

| 100 | 0.215 | 0.021 | 25.2% |

| 200 | 0.098 | 0.015 | 11.5% |

Note: Data are for illustrative purposes only.

Visualization

References

- 1. researchgate.net [researchgate.net]

- 2. jetir.org [jetir.org]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 6. researchgate.net [researchgate.net]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

Synthesis of a 4''-Hydroxyisojasminin Reference Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4''-Hydroxyisojasminin is a secoiridoid glycoside that has been isolated from various species of the Jasminum genus, notably Jasminum mesnyi. As a naturally occurring compound, it holds potential for further investigation into its biological activities and pharmacological applications. The availability of a well-characterized reference standard is crucial for accurate quantification in complex matrices, identification in natural product extracts, and for conducting reliable in vitro and in vivo studies.

Given the absence of a reported total chemical synthesis in the scientific literature, this document outlines a detailed protocol for the isolation and purification of 4''-Hydroxyisojasminin from its natural source, Jasminum mesnyi, to obtain a reference standard. The methodology is based on established phytochemical techniques for the extraction and purification of secoiridoids.

Physicochemical Data of 4''-Hydroxyisojasminin

A summary of the key physicochemical properties of 4''-Hydroxyisojasminin is provided below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₈O₁₃ | --INVALID-LINK-- |

| Molecular Weight | 558.57 g/mol | --INVALID-LINK-- |

| IUPAC Name | 16-ethylidene-6,7-dihydroxy-5,9-dimethyl-17-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,12,18-trioxatricyclo[13.4.0.0⁶,¹⁰]nonadec-1(19)-ene-2,13-dione | --INVALID-LINK-- |

| CAS Number | 135378-09-5 | --INVALID-LINK-- |

Experimental Protocols

The following sections provide a detailed methodology for the isolation and purification of 4''-Hydroxyisojasminin from Jasminum mesnyi leaves.

I. Plant Material Collection and Preparation

-

Collection: Fresh leaves of Jasminum mesnyi should be collected and authenticated by a plant taxonomist.

-

Drying: The leaves are to be air-dried in the shade at room temperature until a constant weight is achieved to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried leaves should be ground into a coarse powder using a mechanical grinder.

II. Extraction

The extraction process is designed to efficiently isolate the secoiridoid glycosides from the plant matrix.

Application Notes and Protocols for 4''-Hydroxyisojasminin in Natural Product-Based Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, specific quantitative biological activity data and detailed experimental protocols for the isolated compound 4''-Hydroxyisojasminin are scarce in publicly available scientific literature. The following application notes and protocols are based on the known activities of extracts from Jasminum species containing this compound and general methodologies for evaluating related natural products. These should serve as a foundational guide for initiating research on 4''-Hydroxyisojasminin.

Introduction to 4''-Hydroxyisojasminin

4''-Hydroxyisojasminin is a secoiridoid glycoside that has been isolated from Jasminum mesnyi Hance, a plant species belonging to the Oleaceae family. Secoiridoids from Jasminum species are a class of monoterpenoids known for a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. While extracts of J. mesnyi have demonstrated pharmacological potential, research on the specific contributions of 4''-Hydroxyisojasminin to these activities is still in its nascent stages. These notes aim to provide a framework for the systematic evaluation of this compound in drug discovery.

Potential Applications in Drug Discovery

Based on the bioactivities of related compounds and extracts from its source plant, 4''-Hydroxyisojasminin is a promising candidate for investigation in the following therapeutic areas:

-

Anti-inflammatory Drug Discovery: Plant extracts containing 4''-Hydroxyisojasminin have shown anti-inflammatory properties. This suggests that the pure compound may act on key inflammatory mediators.

-

Neuroprotective Drug Discovery: Other secoiridoids and natural products with similar structural motifs have exhibited neuroprotective effects, indicating a potential avenue of investigation for 4''-Hydroxyisojasminin in the context of neurodegenerative diseases.

-

Antioxidant-based Therapies: The antioxidant potential of Jasminum extracts suggests that 4''-Hydroxyisojasminin may contribute to cellular protection against oxidative stress.

Quantitative Data Summary (Hypothetical/Analogous Data)

| Assay | Target/Model | Metric | Value (μM) | Reference Compound | Value (μM) |

| Anti-inflammatory | |||||

| COX-2 Inhibition | Ovine COX-2 Enzyme | IC50 | Data not available | Celecoxib | Value dependent on assay |

| Nitric Oxide (NO) Inhibition | LPS-stimulated RAW 264.7 cells | IC50 | Data not available | L-NAME | Value dependent on assay |

| Neuroprotection | |||||

| H₂O₂-induced Neurotoxicity | SH-SY5Y neuroblastoma cells | EC50 | Data not available | Quercetin | Value dependent on assay |

| Aβ (1-42) Aggregation Inhibition | Thioflavin T assay | IC50 | Data not available | Curcumin | Value dependent on assay |

Experimental Protocols

The following are detailed, standardized protocols that can be employed to evaluate the biological activities of 4''-Hydroxyisojasminin.

In Vitro Anti-inflammatory Activity

This protocol is adapted from commercially available COX inhibitor screening kits.

Objective: To determine the 50% inhibitory concentration (IC50) of 4''-Hydroxyisojasminin against the COX-2 enzyme.

Materials:

-

4''-Hydroxyisojasminin

-

COX-2 enzyme (ovine or human recombinant)

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Arachidonic Acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Heme

-

Celecoxib (positive control)

-

DMSO (vehicle)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of 4''-Hydroxyisojasminin in DMSO. Serially dilute to obtain a range of test concentrations.

-

Prepare a stock solution of Celecoxib in DMSO.

-

Prepare the reaction mixture containing COX Assay Buffer, COX-2 enzyme, and the fluorometric probe.

-

-

Assay Protocol:

-

To the wells of the 96-well plate, add the reaction mixture.

-

Add the test compound (4''-Hydroxyisojasminin) or control (Celecoxib/DMSO) to the respective wells.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence kinetics at an appropriate excitation/emission wavelength (e.g., 535/587 nm) for 5-10 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear phase) for each concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and calculate the IC50 value using non-linear regression analysis.

-

Objective: To assess the ability of 4''-Hydroxyisojasminin to inhibit the production of nitric oxide in activated macrophages.

Materials:

-

4''-Hydroxyisojasminin

-

RAW 264.7 murine macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

L-NG-Nitroarginine Methyl Ester (L-NAME) (positive control)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plate

-

Spectrophotometric microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in complete DMEM.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of 4''-Hydroxyisojasminin or L-NAME for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitrite Measurement:

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Determine the percentage of NO production inhibition compared to the LPS-only treated cells.

-

Calculate the IC50 value.

-

Perform a cell viability assay (e.g., MTT) in parallel to exclude cytotoxic effects.

-

In Vitro Neuroprotective Activity

Objective: To evaluate the protective effect of 4''-Hydroxyisojasminin against oxidative stress-induced cell death in a neuronal cell line.

Materials:

-

4''-Hydroxyisojasminin

-

SH-SY5Y human neuroblastoma cell line

-

DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin

-

Hydrogen peroxide (H₂O₂)

-

Quercetin (positive control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well cell culture plate

Procedure:

-

Cell Culture and Seeding:

-

Culture SH-SY5Y cells and seed them in a 96-well plate at a density of 2 x 10⁴ cells/well. Allow them to adhere for 24 hours.

-

-

Pre-treatment and Induction of Injury:

-

Pre-treat the cells with different concentrations of 4''-Hydroxyisojasminin or Quercetin for 24 hours.

-

Induce oxidative stress by exposing the cells to H₂O₂ (e.g., 100 µM) for another 24 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Remove the medium and add fresh medium containing MTT solution (0.5 mg/mL).

-

Incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

Determine the effective concentration (EC50) that provides 50% protection against H₂O₂-induced cell death.

-

Visualization of Potential Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate hypothetical signaling pathways that could be modulated by 4''-Hydroxyisojasminin and a general workflow for its investigation.

Caption: Hypothetical anti-inflammatory signaling pathway.

Caption: Potential neuroprotective signaling pathway.

Caption: Drug discovery workflow for 4''-Hydroxyisojasminin.

Conclusion and Future Directions

4''-Hydroxyisojasminin represents an under-investigated natural product with potential therapeutic applications, particularly in the areas of inflammation and neurodegeneration. The protocols and conceptual frameworks provided herein offer a starting point for its systematic evaluation. Future research should focus on:

-

Isolation and/or Synthesis: Obtaining sufficient quantities of pure 4''-Hydroxyisojasminin for comprehensive biological testing.

-

Broad-Spectrum Bioactivity Screening: Evaluating the compound against a wide range of biological targets to uncover novel activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by 4''-Hydroxyisojasminin.

-

In Vivo Studies: Validating in vitro findings in relevant animal models of disease.

The exploration of 4''-Hydroxyisojasminin could lead to the development of new drug leads and further our understanding of the therapeutic potential of secoiridoids from the Jasminum genus.

Troubleshooting & Optimization

Technical Support Center: Optimizing 4''-Hydroxyisojasminin Yield from Jasminum Leaves

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maximizing the yield of 4''-Hydroxyisojasminin from Jasminum leaves. The information is presented in a user-friendly question-and-answer format, addressing potential issues during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is 4''-Hydroxyisojasminin and in which Jasminum species is it commonly found?

A1: 4''-Hydroxyisojasminin is a secoiridoid, a class of monoterpenoids known for their diverse biological activities. It has been identified in the leaves of various Jasminum species, most notably Jasminum mesnyi (Primrose Jasmine).[1][2] Secoiridoids are of significant interest to researchers for their potential pharmacological applications.

Q2: What are the key stages in obtaining pure 4''-Hydroxyisojasminin from Jasminum leaves?

A2: The overall process involves several critical stages:

-

Harvesting and Pre-processing: Proper collection and preparation of the leaf material.

-

Extraction: Using suitable solvents to draw out the desired compound from the plant matrix.

-

Fractionation and Purification: Separating 4''-Hydroxyisojasminin from other co-extracted compounds.

-

Quantification and Analysis: Using analytical techniques like HPLC to determine the yield and purity of the final product.

Q3: Which solvent is best for extracting 4''-Hydroxyisojasminin?

A3: The choice of solvent significantly impacts the extraction yield. Methanolic and ethanolic extracts of Jasminum leaves have been shown to contain a variety of secoiridoids, including 4''-Hydroxyisojasminin.[3][4][5] The polarity of the solvent is a key factor, and using aqueous ethanol (B145695) or methanol (B129727) (e.g., 80-90%) can be effective. For secoiridoids in olive leaves, a related plant family, aqueous glycerol (B35011) has also been explored as a green solvent alternative.[6]

Q4: How can I quantify the amount of 4''-Hydroxyisojasminin in my extract?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying 4''-Hydroxyisojasminin.[7][8] A reversed-phase HPLC system with a C18 column and a UV detector is typically used. The mobile phase often consists of a gradient of acetonitrile (B52724) and water (with a small amount of acid like trifluoroacetic acid for better peak shape).[8] Quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from a purified standard of 4''-Hydroxyisojasminin.

Troubleshooting Guides

Extraction Issues

Q: My extraction yield is consistently low. What factors could be affecting it?

A: Low extraction yield can be attributed to several factors. Consider the following:

-

Plant Material:

-

Drying Method: The way you dry the leaves can impact the integrity of the compound. Air-drying or freeze-drying are generally preferred over high-temperature oven drying which can degrade thermolabile compounds.[9][10]

-

Particle Size: Grinding the dried leaves to a fine powder increases the surface area for solvent penetration, leading to a more efficient extraction.

-

Harvesting Time: The concentration of secondary metabolites in plants can vary with the season and even the time of day. For jasmine, harvesting early in the day is often recommended.

-

-

Extraction Parameters:

-

Solvent Choice: Ensure you are using a solvent of appropriate polarity. For secoiridoids, polar solvents like methanol, ethanol, or mixtures with water are generally effective.

-

Temperature: While slightly elevated temperatures can enhance extraction efficiency, excessive heat can cause degradation. A temperature range of 50-60°C is often a good starting point.

-

Extraction Time: Ensure sufficient extraction time for the solvent to penetrate the plant material. This can range from a few hours to 24 hours, depending on the method.

-

Solid-to-Solvent Ratio: A low solvent volume may not be sufficient to extract the compound effectively. Experiment with different ratios to find the optimum.

-

Q: I am observing the formation of an emulsion during liquid-liquid extraction. How can I resolve this?

A: Emulsion formation is a common issue, especially when dealing with crude plant extracts that contain surfactants. Here are some strategies to break an emulsion:

-